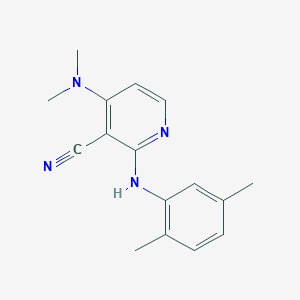

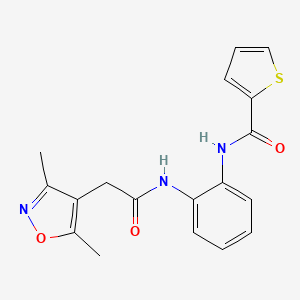

4-(Dimethylamino)-2-(2,5-dimethylanilino)nicotinonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

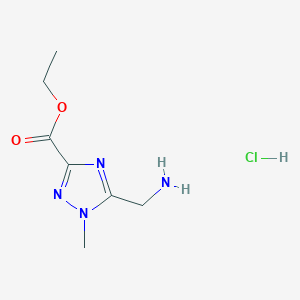

4-(Dimethylamino)-2-(2,5-dimethylanilino)nicotinonitrile, also known as DMADN, is an important organic compound with a wide range of scientific research applications. It is an organic compound derived from the reaction between 2-amino-5-methylbenzonitrile and dimethylamine. DMADN is a colorless solid with a melting point of 88°C and a boiling point of 148°C. It has a molecular weight of 211.3 g/mol and a molecular formula of C11H15N3.

Applications De Recherche Scientifique

Corrosion Inhibition

4-(Dimethylamino)-2-(2,5-dimethylanilino)nicotinonitrile has been studied for its corrosion inhibition properties. Fouda et al. (2020) investigated the compound's ability to inhibit corrosion in carbon steel within an acidic environment. Their study revealed that the compound acts as an efficient corrosion inhibitor, with a significant increase in inhibition efficiency with temperature elevation. The adsorption of this compound on carbon steel adheres to Temkin's isotherm, suggesting its potential as a green corrosion inhibitor (Fouda et al., 2020).

Synthesis of Derivatives for Medical Applications

This chemical has also been used in the synthesis of derivatives for medical applications. Škofic et al. (2005) conducted a study involving the modification of this compound to create derivatives potentially applicable in diagnosing Alzheimer's Disease using positron emission tomography. This research highlights the compound's utility in the development of diagnostic tools for neurodegenerative diseases (Škofic et al., 2005).

Development of Novel Heterocycles

The compound has been integral in the synthesis of new heterocyclic compounds. Coppola and Shapiro (1981) explored its reactivity, leading to the development of the pyrido[2,3-d]pyrimido-[2,1-b][1,3]thiazine ring system. This work contributes to expanding the variety of heterocyclic compounds available for further chemical and pharmacological exploration (Coppola & Shapiro, 1981).

Photophysical Studies

The compound has been used in photophysical studies to understand charge-transfer dynamics. Kochman et al. (2015) used 4-(N,N-Dimethylamino)benzonitrile to study dual fluorescence and relaxation mechanisms in photoexcited states, which is crucial for developing materials with specific optical properties (Kochman et al., 2015).

Propriétés

IUPAC Name |

4-(dimethylamino)-2-(2,5-dimethylanilino)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4/c1-11-5-6-12(2)14(9-11)19-16-13(10-17)15(20(3)4)7-8-18-16/h5-9H,1-4H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGUJPLQRJTUQRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC2=NC=CC(=C2C#N)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2807708.png)

![2-(2-((2,4-dichlorobenzyl)thio)thiazol-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2807709.png)

![ethyl 2-[3-[3-(1H-indol-3-yl)propanoylamino]-4-oxoquinazolin-2-yl]sulfanylacetate](/img/structure/B2807714.png)

![4-(morpholinosulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2807716.png)

![N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-5-(4-nitrophenyl)furan-2-carboxamide](/img/structure/B2807718.png)

![5-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2807724.png)

![2-{[(3,5-Dimethylphenyl)methyl]sulfanyl}-5-(piperidin-1-ylmethyl)-1,4-dihydropyrimidin-4-one](/img/structure/B2807725.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2807727.png)